5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-2-FURAMIDE
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Overview
Description
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-2-FURAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with nitro and methyl groups, a furan ring, and a phenyl ring with fluorine and trifluoromethyl substituents
Preparation Methods
The synthesis of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-2-FURAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.
Attachment of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Substitution on the Phenyl Ring: The phenyl ring with fluorine and trifluoromethyl substituents can be synthesized through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the pyrazole and furan rings with the substituted phenyl ring using a suitable coupling reagent, such as a palladium catalyst.
Chemical Reactions Analysis
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-2-FURAMIDE include:
3,5-Dimethyl-4-nitro-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
2-Fluoro-5-(trifluoromethyl)phenyl derivatives: Compounds with similar phenyl ring substitutions.
Furan derivatives: Compounds with similar furan ring structures.
Properties
Molecular Formula |
C18H14F4N4O4 |
---|---|
Molecular Weight |
426.3g/mol |
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[2-fluoro-5-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H14F4N4O4/c1-9-16(26(28)29)10(2)25(24-9)8-12-4-6-15(30-12)17(27)23-14-7-11(18(20,21)22)3-5-13(14)19/h3-7H,8H2,1-2H3,(H,23,27) |
InChI Key |
SCYJPDYNKOMNRT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
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